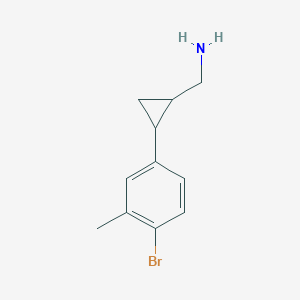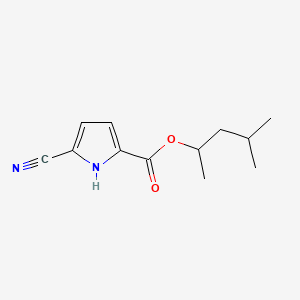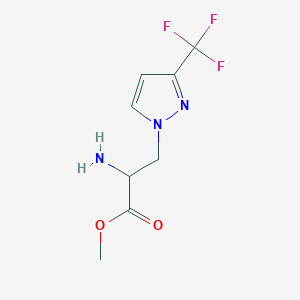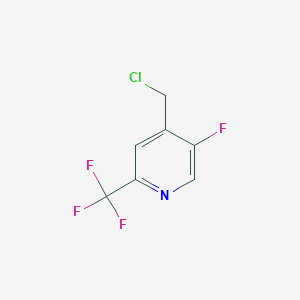
4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 4-position, a fluorine atom at the 5-position, and a trifluoromethyl group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. Another approach includes the use of Grignard reagents to add the desired substituents to the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and catalytic reactions to achieve the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, halogenating agents, and catalytic systems such as palladium catalysts . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups .
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups enhances its chemical reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine include other trifluoromethylpyridine derivatives such as 4-(Trifluoromethyl)pyridine and 2-Fluoro-4-(trifluoromethyl)pyridine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of the chloromethyl, fluorine, and trifluoromethyl groups makes it a versatile compound for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C7H4ClF4N |
|---|---|
Molekulargewicht |
213.56 g/mol |
IUPAC-Name |
4-(chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF4N/c8-2-4-1-6(7(10,11)12)13-3-5(4)9/h1,3H,2H2 |
InChI-Schlüssel |
ZBUKWHMEPKUXDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


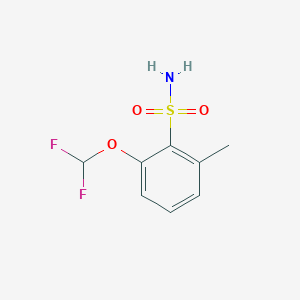
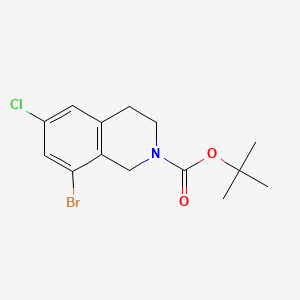
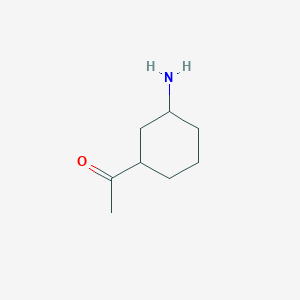
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)

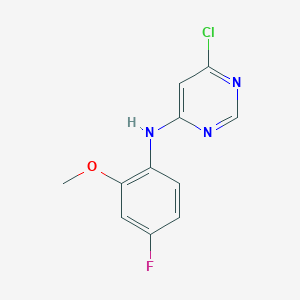
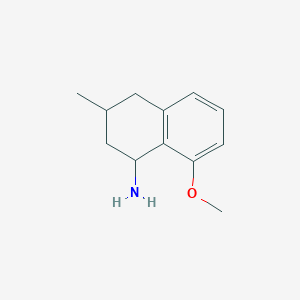
amine hydrochloride](/img/structure/B13485587.png)
![N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine](/img/structure/B13485588.png)

